(S)-Propane-1,2-diamine sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

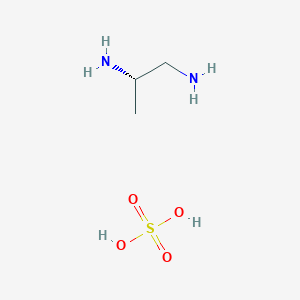

(S)-Propane-1,2-diamine sulfate is an organic compound with the molecular formula C3H10N2·H2SO4. It is a chiral diamine, meaning it has two amine groups (-NH2) attached to a propane backbone, and it exists in a specific enantiomeric form, denoted by the (S) configuration. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Propane-1,2-diamine sulfate typically involves the resolution of racemic propane-1,2-diamine using chiral acids or other resolving agents. One common method is to react racemic propane-1,2-diamine with a chiral acid, such as tartaric acid, to form diastereomeric salts. These salts can then be separated by crystallization, and the desired (S)-enantiomer can be isolated and converted to the sulfate salt by reaction with sulfuric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale resolution processes or asymmetric synthesis techniques. Asymmetric synthesis can be achieved using chiral catalysts or enzymes that selectively produce the (S)-enantiomer. The resulting (S)-Propane-1,2-diamine is then reacted with sulfuric acid to form the sulfate salt.

化学反应分析

Types of Reactions: (S)-Propane-1,2-diamine sulfate undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form primary amines or other reduced forms.

Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines or other reduced forms.

Substitution: Alkylated or acylated derivatives.

科学研究应用

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that (S)-propane-1,2-diamine sulfate can be utilized in the synthesis of platinum-based anticancer agents. For instance, enantiomerically pure complexes of 1,2-diaminopropane with platinum have shown promising antitumor activity. These complexes are synthesized through stereospecific methods and exhibit selective cytotoxicity against cancer cells, making them potential candidates for chemotherapy .

1.2 Drug Formulation

The compound is also employed in drug formulation as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with various metal ions enhances the efficacy of certain drugs by improving their pharmacokinetic properties . This application is particularly relevant in the development of new therapeutic agents that require precise stereochemistry for optimal biological activity.

Agricultural Applications

2.1 Crop Protection Agents

This compound serves as an intermediate in the production of crop protection agents. It is involved in the synthesis of fungicides such as Basfungin, which is used to combat fungal diseases in crops . The compound's role in enhancing the effectiveness of these agents contributes significantly to agricultural productivity.

2.2 Fertilizer Additives

In addition to fungicides, this diamine sulfate is being explored as an additive in fertilizers to improve nutrient uptake by plants. Its properties may enhance the solubility and bioavailability of essential nutrients, thereby promoting healthier plant growth .

Chemical Synthesis Applications

3.1 Catalysis

This compound is utilized as a ligand in catalytic processes. It facilitates various reactions by stabilizing transition states and improving selectivity . For example, it can be used in the synthesis of more complex organic molecules through catalytic amination reactions.

3.2 Analytical Chemistry

The compound has applications in analytical chemistry as a reagent for detecting heavy metals such as mercury when used in conjunction with cupric sulfate. Its sensitivity makes it a valuable tool for environmental monitoring and quality control in industrial processes .

作用机制

The mechanism of action of (S)-Propane-1,2-diamine sulfate involves its interaction with various molecular targets, primarily through its amine groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic attacks. The specific pathways and targets depend on the context of its use, such as in enzyme catalysis or as a ligand in coordination chemistry.

相似化合物的比较

®-Propane-1,2-diamine sulfate: The enantiomer of (S)-Propane-1,2-diamine sulfate, with similar chemical properties but different biological activities.

Ethane-1,2-diamine sulfate: A related diamine with a shorter carbon chain.

Butane-1,2-diamine sulfate: A related diamine with a longer carbon chain.

Uniqueness: this compound is unique due to its specific (S) configuration, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes, where the enantiomeric purity is crucial.

生物活性

(S)-Propane-1,2-diamine sulfate, also known as (S)-2-amino-1,2-propanediamine sulfate, is a chiral diamine compound with significant biological activity. Its structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₃H₁₂N₂O₄S

- Molecular Weight : 172.203 g/mol

- CAS Number : 136370-46-2

- Boiling Point : 388.9 °C at 760 mmHg

- LogP : 1.1209

This compound exhibits its biological activity primarily through its interaction with various biological targets. Its structure allows it to act as a chiral auxiliary in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs. The compound's amino groups can facilitate hydrogen bonding and ionic interactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Recent studies have shown that derivatives of diamines, including this compound, possess antimicrobial properties. For example, compounds derived from similar structures have demonstrated significant activity against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile:

| Compound | MIC against MRSA (μg/mL) | MIC against C. difficile (μg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Phenylthiazole derivative | 4 | 16 |

| Propylenediamine derivative | TBD | 8 |

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Research indicates that related compounds can inhibit cancer cell proliferation through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth in xenograft models.

- Modulation of signaling pathways associated with cancer progression.

A study on vicinal diamines highlighted their potency in treating human breast cancer, suggesting that structural modifications could enhance their efficacy further .

Study on Antimicrobial Efficacy

In a study published in the Royal Society of Chemistry, researchers synthesized several diamine derivatives and evaluated their antimicrobial activities. The results indicated that certain modifications to the diamine structure significantly increased their potency against MRSA and C. difficile .

Investigation of Anticancer Properties

Another study focused on the anticancer effects of chiral diamines showed that specific configurations led to enhanced cytotoxicity against breast cancer cell lines. The findings suggested that this compound could serve as a lead compound for developing novel anticancer agents .

属性

IUPAC Name |

(2S)-propane-1,2-diamine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3H,2,4-5H2,1H3;(H2,1,2,3,4)/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDQRKYOFLFZPW-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。